N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-9-17-19-10-13-11-22(8-7-15(13)23(17)21-12)18(24)20-14-5-3-4-6-16(14)25-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGSZTYBRFJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antifungal properties, suggesting that their targets may include bacterial and fungal cells.
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target cells.
Biochemical Pathways
Given its antimicrobial and antifungal properties, it is likely that the compound interferes with essential biochemical pathways in the target cells, leading to their inhibition or death.
Result of Action
The result of the action of this compound is the inhibition or death of the target cells, as suggested by its antimicrobial and antifungal properties. This leads to a decrease in the population of the target cells, thereby mitigating the effects of the diseases they cause.
Biological Activity
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrazolo-pyrido-pyrimidine core. The molecular formula is with a molecular weight of approximately 269.31 g/mol. Its structural attributes contribute to its pharmacological properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values of 0.09 µM and 0.45 µM respectively . This suggests that this compound may exhibit similar activities due to structural similarities.
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various enzymes involved in cancer progression and cell proliferation. The compound's potential as an inhibitor of kinases such as CDK2 positions it as a candidate for further development in cancer therapeutics .
In Vitro Studies
In vitro assays conducted on related pyrazolo-pyrimidine derivatives have shown promising results in inhibiting the growth of diverse cancer cell lines. For example, compounds evaluated by the National Cancer Institute (NCI) exhibited growth inhibition percentages ranging from 40% to over 70% across multiple cell lines representing different cancers .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding modes of these compounds with their biological targets. The binding affinity and interaction patterns observed in these studies suggest that modifications to the core structure can enhance potency and selectivity against specific kinases or receptors .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives, differing primarily in substituents and core modifications (Table 1).
Key Observations :
- Substituent Impact : The 2-methoxyphenyl group in the target compound may enhance solubility compared to thiophenyl analogs (e.g., ), while sulfamoyl or pyrimidinyl groups (e.g., ) could improve kinase binding.
Physicochemical Properties
- Stability : Tetrahydroimidazo-pyridine derivatives (e.g., ) with nitro groups exhibit higher melting points (215–245°C), suggesting the target compound’s dihydro core may improve thermal stability over fully unsaturated analogs.
- Solubility : The 2-methoxyphenyl group likely enhances aqueous solubility compared to hydrophobic cyclopentyl or benzyl substituents (e.g., ).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?
- Methodology : Multi-step synthesis protocols often employ one-pot reactions to minimize intermediate isolation. For example, cyclization of precursors using catalysts (e.g., Pd-based) and controlled temperatures (e.g., 80–100°C) can improve yields. Solvent selection (DMF, ethanol) and stoichiometric ratios of reactants (e.g., 1:1.2 for amine coupling) are critical . Yield optimization may require iterative adjustments to reaction time and purification techniques (e.g., column chromatography vs. recrystallization).
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon shifts (e.g., carbonyl carbons at ~163 ppm) .
- HRMS : Validate molecular weight (e.g., observed [M+H]+ within 0.001 Da of calculated) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH at ~3260 cm⁻¹) .
- XRD (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Q. How do substituents on the pyrazolo-pyridine core influence solubility and stability?
- Methodology :
- LogP calculations : Predict lipophilicity using software (e.g., ChemAxon).
- Solubility assays : Test in DMSO/PBS mixtures (e.g., 10 mM stock in DMSO).
- Stability studies : Monitor degradation via HPLC under varying pH/temperature .
Advanced Research Questions
Q. What strategies resolve contradictory data in NMR assignments for diastereomers or tautomeric forms?
- Methodology :
- 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE correlations between methoxyphenyl and methyl groups).
- Variable-temperature NMR : Detect dynamic equilibria (e.g., tautomerism in pyrimidine rings) .
- Isotopic labeling : Use 15N/13C-enriched precursors to trace ambiguous signals .
Q. How can molecular docking predict the compound’s interaction with biological targets like CDK9 or kinases?
- Methodology :
- Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges.
- Protein-ligand docking : Use AutoDock Vina to simulate binding poses in CDK9’s ATP-binding pocket (PDB: 4BCF). Validate with MM-GBSA scoring .
- MD simulations : Assess stability of docked complexes over 100 ns trajectories .
Q. What experimental designs validate the compound’s anticancer activity while minimizing off-target effects?
- Methodology :
- In vitro assays :
- MTT/Proliferation : Test IC50 in pancreatic (MIA PaCa-2) or breast cancer cell lines.
- Apoptosis/Cell cycle : Use flow cytometry with Annexin V/PI or BrdU staining .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Q. How can researchers address discrepancies between in silico ADME predictions and experimental pharmacokinetic data?
- Methodology :
- In vitro ADME : Measure permeability (Caco-2 assay), metabolic stability (microsomal t1/2), and CYP inhibition .
- In vivo PK : Administer IV/oral doses in rodents; compare AUC and bioavailability to SwissADME predictions .
- Adjust QSPR models : Incorporate structural descriptors (e.g., topological polar surface area) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
